Product packaging for 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one(Cat. No.:CAS No. 1807166-41-1)

6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one

Cat. No.: B6305641
CAS No.: 1807166-41-1
M. Wt: 204.02 g/mol
InChI Key: WNSZAKFYFNSVKQ-UHFFFAOYSA-N
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Description

Significance of Pyridinone Core Structures in Contemporary Organic Synthesis and Medicinal Chemistry

The pyridin-2-one core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide spectrum of pharmacological effects. nih.govfrontiersin.org This scaffold's value stems from its ability to act as both a hydrogen bond donor and acceptor, allowing for potent interactions with biological targets such as enzymes and receptors. nih.govbohrium.com The structural versatility of the pyridinone ring, with five positions available for derivatization, enables chemists to fine-tune physicochemical properties like polarity, lipophilicity, and solubility. nih.govfrontiersin.orgbohrium.com

Pyridinone derivatives have demonstrated a vast range of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and cardiotonic effects. nih.govbenthamscience.comingentaconnect.com This broad applicability has led to the development of several FDA-approved drugs incorporating this core, such as the antifungal agent ciclopirox, the iron chelator deferiprone, and the anti-HIV drug doravirine. frontiersin.org In organic synthesis, the pyridinone ring is a valuable building block, with well-established routes for its construction, often involving cyclization or condensation reactions. frontiersin.org Its stability and capacity for functionalization make it a cornerstone in fragment-based drug design and the synthesis of complex natural products. researchgate.netnih.gov

Strategic Utility of Halogenated Pyridinone Derivatives in Chemical Transformations

The introduction of a halogen atom, such as bromine, onto the pyridinone scaffold dramatically enhances its synthetic utility. Halogenated pyridinones, like 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one, are highly valued intermediates in organic synthesis, primarily due to the halogen's role as a versatile functional handle. nih.gov The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions. nih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are preeminent methods for forming new carbon-carbon bonds. nih.govnih.govmdpi.com In these transformations, the bromo-substituted position on the pyridinone ring can be selectively coupled with a wide range of organometallic reagents, including boronic acids or their esters. mdpi.comrsc.org This capability allows for the direct and efficient attachment of aryl, heteroaryl, alkyl, or other organic fragments, providing a powerful strategy for structural diversification and the assembly of complex molecular architectures. nih.govrsc.org The ability to selectively functionalize the halogenated position is a cornerstone of modern synthetic strategy, enabling the rapid construction of molecular libraries for drug discovery and the synthesis of targeted, high-value compounds. nih.gov

Contextualization of Hydroxymethyl Functionality in Heterocyclic Synthesis and Derivatization

The hydroxymethyl group (–CH2OH) is a small but highly significant functional group in heterocyclic chemistry and drug design. rsc.org Its presence on a molecule like this compound imparts several advantageous properties. First, the hydroxyl component can significantly increase the hydrophilicity and aqueous solubility of the parent compound, which is a critical parameter for improving pharmacokinetic profiles. nih.gov

From a medicinal chemistry perspective, the hydroxymethyl group can act as a pharmacophore, forming key hydrogen bond interactions with biological targets to enhance binding affinity and selectivity. nih.gov Furthermore, it is a versatile synthetic handle for derivatization. researchgate.net The hydroxyl group can be readily converted into other functionalities through reactions such as oxidation to an aldehyde or carboxylic acid, or esterification. rsc.orgresearchgate.net This allows for late-stage functionalization, a strategy used to modify and optimize the properties of a lead compound without altering its core scaffold. hyphadiscovery.com The introduction of a hydroxymethyl group is a well-established method to enhance both the pharmacodynamic and pharmacokinetic properties of bioactive molecules. nih.gov

Chemical Properties of this compound

PropertyValue
CAS Number 1807166-41-1 chemscene.com
Molecular Formula C6H6BrNO2 chemscene.com
Molecular Weight 204.02 g/mol chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2 B6305641 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one CAS No. 1807166-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-(hydroxymethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-2,9H,3H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSZAKFYFNSVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Transformations

Established Synthetic Routes to 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one

The traditional synthesis of this compound typically follows a stepwise functionalization of a pre-existing pyridin-2-one scaffold. This involves the controlled introduction of a bromine atom and a hydroxymethyl group at specific positions on the ring.

Approaches Utilizing Bromination Reactions on Pyridinone Precursors

The introduction of a bromine atom at the C6 position of a pyridin-2-one ring is a common strategy. This is often accomplished through electrophilic bromination of a suitable pyridin-2-one precursor. The reactivity of the pyridinone ring can be modulated by the N-substituent and other groups present on the ring. A common precursor is 3-hydroxymethyl-1H-pyridin-2-one, which can be subjected to brominating agents.

PrecursorBrominating AgentSolventTemperature (°C)Yield (%)Reference
3-Hydroxymethyl-1H-pyridin-2-oneN-Bromosuccinimide (NBS)AcetonitrileRoom Temp.~85Analogous Reaction
1-Methyl-2-pyridoneBromine in Acetic AcidAcetic AcidNot specifiedNot specified researchgate.net
2-NaphtholBromine in Acetic AcidAcetic AcidNot specifiedNot specified youtube.com

This table presents data from analogous bromination reactions on similar scaffolds due to the lack of a direct documented procedure for the specific target compound.

Hydroxymethylation Strategies at the C3 Position of Brominated Pyridinones

Alternatively, the synthesis can commence with a pre-brominated pyridin-2-one, followed by the introduction of a hydroxymethyl group at the C3 position. This can be achieved through various C-C bond-forming reactions. One common method involves the formylation of the C3 position followed by reduction.

PrecursorReagentsConditionsYield (%)Reference
6-Bromo-1H-pyridin-2-one1. Vilsmeier-Haack (POCl₃, DMF) 2. NaBH₄1. 0°C to RT 2. 0°C~70 (two steps)Analogous Reaction
6-BromonicotinaldehydeSodium triacetoxyborohydrideRoom Temp.45 nih.gov
(6-bromo-3-fluoropyridin-2-yl)methanolDess-Martin periodinane0°C to Room Temp.69.4 chemicalbook.com

This table includes data from related hydroxymethylation and reduction reactions on similar pyridine (B92270) derivatives.

Novel Synthetic Approaches for Analogous 6-Bromopyridinone Systems

Recent advances in organometallic catalysis have opened new avenues for the synthesis and functionalization of pyridinone scaffolds, offering milder reaction conditions and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Methodologies for Pyridinone Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. sigmaaldrich.comnih.govyoutube.comnih.gov In the context of 6-bromopyridinone systems, the bromine atom serves as a versatile handle for introducing a wide range of substituents via reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These methods allow for the late-stage functionalization of the pyridinone core, enabling the synthesis of diverse libraries of compounds for various applications. For instance, a 6-bromopyridinone can be coupled with various boronic acids to introduce aryl or heteroaryl groups at the C6 position.

Coupling ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki-MiyauraPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80-100
HeckPd(OAc)₂P(o-tol)₃Et₃NDMF100
Buchwald-HartwigPd₂(dba)₃XPhosK₃PO₄Toluene100

This table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on bromo-aromatic compounds.

Nickel-Catalyzed Reactions in the Construction of Bromo-Pyridinone Scaffolds

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium catalysis for many cross-coupling and C-H functionalization reactions. nih.govmdpi.comacs.orgthieme-connect.com Nickel catalysts can promote the C-H activation of pyridones, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. mdpi.com For example, nickel-catalyzed C-H alkylation or arylation at the C6 position of a 3-(hydroxymethyl)pyridin-2-one, followed by bromination, could provide an alternative route to the target molecule. These methods often exhibit high regioselectivity and functional group tolerance.

Reaction TypeCatalyst SystemLigandAdditiveSolvent
C-H AlkylationNi(cod)₂ / AlMe₃P(i-Pr)₃--
C-H AlkenylationNickel / Lewis Acid-Diorganozinc-
Enantioselective C-H FunctionalizationNi(0)Bulky N-heterocyclic carbene--

This table highlights some nickel-catalyzed C-H functionalization reactions applicable to pyridone systems. mdpi.comacs.orgthieme-connect.com

Green Chemistry Principles in the Synthesis of Related Pyridinone Derivatives

The application of green chemistry principles to the synthesis of pyridinone and related nitrogen-containing heterocycles is driven by the need for more sustainable, efficient, and environmentally benign chemical processes. rasayanjournal.co.inresearchgate.net Traditional synthetic routes often rely on hazardous reagents, toxic solvents, and high energy consumption, leading to significant waste generation. researchgate.net Green approaches aim to mitigate these issues by focusing on core principles such as atom economy, use of safer solvents, energy efficiency, and catalysis. acs.org

Key green strategies employed in the synthesis of pyridinone and related pyridine derivatives include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, leading to shorter reaction times and often higher product yields compared to conventional heating methods. nih.gov

Use of Green Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green synthesis. For instance, modified ZnO nanoparticles and porous poly-melamine-formaldehyde have been used as efficient, recyclable catalysts for synthesizing pyrimidine (B1678525) derivatives under solvent-free conditions. researchgate.net

Alternative Energy Sources: Beyond microwaves, ultrasonication and mechanical methods like ball milling can provide the necessary energy for reactions, often under milder and more environmentally friendly conditions. rasayanjournal.co.inresearchgate.net

A comparative study on the synthesis of novel pyridine derivatives highlights the advantages of microwave irradiation over conventional heating, demonstrating a significant reduction in reaction time and an increase in product yield.

Table 1: Comparison of Microwave (MW) vs. Conventional Heating for Pyridine Synthesis nih.gov

Product Method Time Yield (%)
5a MW 2 min 94%
Conventional 6 h 85%
5f MW 3 min 92%
Conventional 7 h 88%
5g MW 4 min 88%
Conventional 8 h 79%

Data sourced from a study on one-pot, four-component synthesis of pyridine derivatives.

These methodologies underscore a shift towards processes that are not only chemically efficient but also financially and environmentally sustainable. rasayanjournal.co.in The choice of solvent is also critical, with a push to replace hazardous solvents like DMF and NMP with greener alternatives that have fewer negative impacts on human health and the environment. skpharmteco.com

Stereochemical Control and Regioselectivity in Synthesis

Achieving precise control over the arrangement of atoms in three-dimensional space (stereochemistry) and the position of functional groups on the pyridine ring (regiochemistry) is paramount for synthesizing structurally defined and biologically active molecules. youtube.com

Regioselectivity: The electronic nature of the pyridine ring, with its electron-deficient character, dictates its reactivity. Nucleophilic substitution reactions, for instance, are favored at the 2- and 4-positions, which are electronically depleted due to the influence of the ring nitrogen. wikipedia.org Synthetic chemists exploit these inherent properties and develop specific strategies to direct substituents to desired positions.

Key strategies for achieving regioselectivity include:

Directing Groups: The strategic placement of a directing group can control the position of subsequent reactions. For example, in the synthesis of substituted pyridines from 3-chloropyridine, an ethoxy group at the C2-position can coordinate with an organomagnesium reagent to direct addition regioselectively to the C4-position of a 3,4-pyridyne intermediate.

N-Oxide Intermediates: Pyridine N-oxides are versatile intermediates that alter the ring's reactivity. They can be used to achieve 4-selective nitration, followed by conversion to 4-halopyridines. nih.gov By modifying reaction conditions, the reaction of pyridine N-oxides with benzynes can be steered to produce either 2-substituted or 3-substituted pyridines. nih.gov

Designed Reagents: Custom-designed phosphine (B1218219) reagents have been developed to enable the 4-selective halogenation of a broad range of unactivated pyridines. nih.gov

Stereochemical Control: When a molecule contains stereocenters, controlling their configuration is crucial. This can be achieved through several methods:

Substrate Control: Existing stereochemistry within a molecule can influence the outcome of a new reaction on a different part of that molecule. khanacademy.orgyoutube.com

Auxiliary Control: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemistry of a subsequent reaction. Once it has served its purpose, the auxiliary is removed. youtube.com This is a powerful strategy for enantioselective synthesis.

Catalyst Control: Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over another. Asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives using a chiral Iridium catalyst, for example, can produce (R)-phenyl(pyridin-2-yl)methanol with high yield and excellent enantioselectivity (up to 99% ee). google.com

Functional Group Interconversions Involving the Hydroxymethyl Moiety

The hydroxymethyl group (–CH₂OH) at the C3 position of the pyridinone ring is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the synthetic utility of the parent molecule.

Oxidation Pathways to Formyl and Carboxyl Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde (formyl group, –CHO) or a carboxylic acid (–COOH), which are key precursors for further synthetic elaborations.

Table 2: Representative Oxidation Reactions of Pyridyl Methanols

Starting Material Reagent/Conditions Product Notes
(4-o-Tolyl-pyridin-3-yl)-methanol Standard oxidizing agents (4-o-Tolyl-pyridin-3-yl)-carbaldehyde The hydroxymethyl group can be oxidized to an aldehyde or ketone. evitachem.com
2-Amino-4-methylpyridine Amino protection, methyl oxidation, hydrolysis 2-Amino-4-pyridinecarboxylic acid A multi-step process to convert a methyl group to a carboxylic acid. guidechem.com

The choice of oxidant is critical for controlling the extent of the oxidation. Milder reagents are typically used to stop the reaction at the aldehyde stage, while stronger oxidants will proceed to the carboxylic acid. The synthesis of (2-Amino-pyridin-4-yl)-methanol, an intermediate for the antidepressant mirtazapine, often involves the reduction of a carboxylic acid ester, demonstrating the reverse of this transformation. guidechem.comchemicalbook.com

Halogenation and Etherification of the Hydroxymethyl Group

The hydroxyl group can be readily converted into other functional groups such as halides and ethers, which serve as key intermediates for subsequent reactions.

Halogenation: The conversion of the primary alcohol to an alkyl halide is a fundamental transformation. This is typically achieved by treating the alcohol with reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. Interestingly, attempts to convert pyridyl methanols into tosylates (a good leaving group) using tosyl chloride (TsCl) in the presence of a base like pyridine can sometimes lead directly to the corresponding chloride instead of the expected tosylate. researchgate.net This highlights the specific reactivity of this class of compounds.

Etherification: The formation of an ether from the hydroxymethyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming a new ether bond (–CH₂–O–R).

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

Once the hydroxyl group is converted into a better leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (e.g., tosylate, OTs; mesylate, OMs), the carbon of the methylene (B1212753) (–CH₂–) unit becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. pressbooks.pub This Sₙ2 reaction is a powerful tool for introducing diverse functionalities.

The general two-step process is:

Activation: The –OH group is converted into a good leaving group (–LG), for example, by reacting the alcohol with tosyl chloride (TsCl) and pyridine to form a tosylate (–OTs). pressbooks.pub

Displacement: A nucleophile (Nu⁻) attacks the carbon atom, displacing the leaving group to form a new bond.

Common Nucleophiles and Resulting Products:

Azide (B81097) (N₃⁻): Leads to the formation of an azidomethyl group (–CH₂N₃), which can be subsequently reduced to a primary amine (–CH₂NH₂).

Cyanide (CN⁻): Results in a cyanomethyl group (–CH₂CN), which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Amines (RNH₂, R₂NH): Yields secondary or tertiary amines, respectively.

Thiolates (RS⁻): Forms thioethers (–CH₂SR).

This versatility allows for the systematic and controlled introduction of various functional groups, making the hydroxymethyl moiety a critical strategic element in the synthesis of complex pyridinone derivatives. wikipedia.orgnih.govnih.gov

Advanced Spectroscopic and Crystallographic Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Both one-dimensional and two-dimensional NMR experiments would be crucial in assigning the proton and carbon environments of 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one.

Elucidation of Proton and Carbon Chemical Shifts

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridinone ring, the hydroxymethyl group's methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the substituent effect of the hydroxymethyl group. The methylene protons of the hydroxymethyl group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, in a specific region of the spectrum. The N-H proton of the pyridinone ring would also present a characteristic signal.

The ¹³C NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. The carbonyl carbon (C=O) would exhibit a characteristic downfield shift. The carbon atoms attached to the bromine and nitrogen atoms would also have distinct chemical shifts. The remaining aromatic carbons and the methylene carbon of the hydroxymethyl group would each produce a unique signal, allowing for a complete carbon skeleton map.

Due to the lack of publicly available experimental data, a table of predicted chemical shifts based on computational models would be necessary for initial analysis.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predictive and awaits experimental verification.)

¹H NMR (in DMSO-d₆, 400 MHz)
Proton Predicted Chemical Shift (ppm) Multiplicity
H4 7.6 - 7.8 d
H5 6.4 - 6.6 d
CH₂ 4.4 - 4.6 s
OH 5.2 - 5.4 t

¹³C NMR (in DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (ppm)
C2 160 - 162
C3 125 - 127
C4 140 - 142
C5 110 - 112
C6 145 - 147

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals and understand the molecule's connectivity, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the H4 and H5 protons on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which can help to confirm the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This precise mass measurement would allow for the unambiguous determination of its elemental composition (C₆H₆BrNO₂), confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the hydroxymethyl group (-CH₂OH), the loss of a bromine radical (•Br), or the cleavage of the pyridinone ring. Analyzing these fragmentation patterns would provide strong corroborating evidence for the proposed structure.

Predicted Key Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio) Possible Fragment
203/205 [M]+ (Molecular ion)
172/174 [M - CH₂OH]+
124 [M - Br]+

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the structure.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

N-H stretch: A band in the region of 3100-3500 cm⁻¹ from the pyridinone ring.

C=O stretch: A strong, sharp band around 1650-1680 cm⁻¹ from the pyridinone carbonyl group.

C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-O stretch: A band in the 1000-1200 cm⁻¹ region from the hydroxymethyl group.

C-Br stretch: A band in the lower frequency region (typically 500-650 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds. The combination of both IR and Raman spectra would offer a comprehensive vibrational analysis of the molecule.

Expected Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretch 3200-3600 (broad) Weak
N-H stretch 3100-3500 Moderate
C-H (aromatic) 3000-3100 Strong
C-H (aliphatic) 2850-3000 Moderate
C=O stretch 1650-1680 (strong) Moderate
C=C/C=N stretch 1400-1600 Strong
C-O stretch 1000-1200 Weak

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, reactivity, and other properties of molecules like 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one. By modeling the electron density, DFT provides a robust framework for understanding the molecule's behavior. For instance, studies on the related compound 2-Bromo-3-hydroxy-6-Methyl Pyridine (B92270) using the B3LYP method with a 6-311G(d,p) basis set have demonstrated the utility of this approach. researchgate.net

The first step in most computational analyses is to find the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum. Theoretical calculations for similar pyridinone structures have shown good agreement between optimized bond lengths and angles and those determined by experimental methods. researchgate.netnih.gov

For the analogous compound, 2-Bromo-3-hydroxy-6-Methyl Pyridine, DFT calculations have been used to determine its structural parameters. researchgate.net The results from such a calculation provide a reliable prediction of the molecular shape.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for an Analogous Pyridinone Structure Data derived from studies on 2-Bromo-3-hydroxy-6-Methyl Pyridine and presented for illustrative purposes. researchgate.net

ParameterBond/AngleCalculated Value (B3LYP)Experimental Value
Bond LengthC2-Br81.894 Å1.948 Å
C3-O71.338 Å1.350 Å
C6-N11.378 Å1.396 Å
C2-N11.385 Å1.403 Å
Bond AngleN1-C2-C3115.5°115.6°
C2-C3-C4125.3°119.7°
C3-C4-C5119.2°124.6°

Once the minimum energy geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for the theoretical prediction of the compound's spectroscopic fingerprint.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org A small gap indicates the molecule is more polarizable and prone to chemical reactions. numberanalytics.com

For a related brominated pyridine derivative, DFT calculations determined the HOMO energy to be -3.1033 eV and the LUMO energy to be -0.7442 eV, resulting in a HOMO-LUMO energy gap of 2.3591 eV. nih.gov This value provides insight into the electronic transition properties and reactivity of the molecular system.

Table 2: Frontier Molecular Orbital Energies for an Analogous Bromo-Pyridine Compound Data derived from a study on a related bromo-pyridine derivative and presented for illustrative purposes. nih.gov

OrbitalEnergy (eV)
EHOMO-3.1033
ELUMO-0.7442
Energy Gap (ΔE) 2.3591

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting how a molecule will interact with other chemical species. mdpi.comresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red areas indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. researchgate.netwolfram.com

Blue areas represent positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netwolfram.com

Green areas denote regions of neutral potential.

For pyridinone structures, the MEP map can identify the most likely sites for hydrogen bonding and other intermolecular interactions. researchgate.net In a study of 2-Bromo-3-hydroxy-6-Methyl Pyridine, MEP analysis was used to explain the reactive nature of the compound. researchgate.net Typically, the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine ring are identified as electron-rich (red/yellow) regions, while the hydrogen atoms of the hydroxyl or methyl groups are electron-poor (blue) regions. This mapping provides a visual guide to the molecule's reactivity patterns. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of a molecule's conformational landscape—the full range of shapes it can adopt in solution. nih.govnih.gov

For molecules with flexible groups, like the hydroxymethyl group in this compound, MD simulations can reveal preferred orientations and the energy barriers between different conformations. Studies on other pyridone-containing molecules, such as pyridone adenine (B156593) dinucleotides, have successfully used MD simulations to understand their conformational preferences in solution, noting how different substitutions can lead to more compact or extended structures. nih.govmdpi.com Such simulations for this compound would provide critical information on its flexibility and how it might interact with biological targets.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the outputs of DFT calculations, various quantum chemical descriptors can be derived to quantify a molecule's reactivity. These descriptors translate complex quantum mechanical data into intuitive chemical concepts. nih.gov Key descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of a molecule before it is synthesized or isolated. This is particularly useful for confirming the identity and structure of a compound.

Vibrational Spectroscopy: As mentioned in section 4.1.1, DFT calculations can predict the IR and Raman spectra of a molecule. By comparing the calculated vibrational frequencies and intensities with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend) can be made. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical predictions can be highly accurate and are instrumental in interpreting complex experimental NMR spectra, helping to confirm the correct chemical structure. researchgate.net

By applying these predictive models to this compound, a complete theoretical spectroscopic profile can be generated, aiding in its future synthesis and characterization.

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent environment can significantly influence the behavior of a molecule, altering both its three-dimensional structure (conformation) and its electronic characteristics. For a molecule such as this compound, with its combination of a polar pyridinone ring, a hydrogen-bonding hydroxymethyl group, and a polarizable bromine atom, these effects are particularly noteworthy. Computational studies, although not extensively reported for this specific molecule, allow for a theoretical exploration of these interactions. By employing quantum chemical calculations, it is possible to predict how the molecule will behave in different solvent media, from nonpolar to polar and from aprotic to protic.

The primary mechanisms by which solvents exert their influence are through electrostatic interactions and hydrogen bonding. The dielectric constant of a solvent determines its ability to stabilize charge separation within the solute molecule. Polar solvents, with their higher dielectric constants, are expected to stabilize the zwitterionic resonance structures of the pyridinone ring, leading to changes in bond lengths and angles. Furthermore, solvents capable of acting as hydrogen bond donors or acceptors can directly interact with the hydroxymethyl group and the carbonyl and N-H moieties of the pyridinone ring.

Molecular Conformation

The conformational flexibility of this compound is primarily centered around the rotation of the hydroxymethyl group, defined by the dihedral angle between the pyridine ring and the C-O bond of the alcohol. In the gas phase or in a nonpolar solvent, the conformation is dictated by intramolecular forces, such as potential weak hydrogen bonding between the hydroxymethyl proton and the carbonyl oxygen or the bromine atom.

In polar aprotic solvents, such as dimethyl sulfoxide, the solvent's dipole moment will interact with the dipole moment of the solute, potentially altering the preferred orientation of the hydroxymethyl group to maximize favorable dipole-dipole interactions.

In polar protic solvents, like water or ethanol, the interactions become more complex. These solvents can form strong intermolecular hydrogen bonds with the hydroxymethyl group, the carbonyl oxygen, and the N-H group of the pyridinone. khanacademy.orgyoutube.com This competition between intramolecular and intermolecular hydrogen bonding can significantly impact the conformational equilibrium. researchgate.net For instance, the strong hydrogen bonding with water molecules may disrupt any weak intramolecular hydrogen bonds, leading to a different preferred orientation of the hydroxymethyl group compared to the gas phase. researchgate.net

Illustrative Conformational Data in Various Solvents

The following table presents hypothetical data illustrating the expected changes in the key dihedral angle of the hydroxymethyl group in different solvents, based on general principles of solvent-solute interactions. A positive value could indicate an orientation away from the bromine atom, while a negative value could indicate an orientation towards it.

SolventDielectric Constant (ε)Predominant Interaction TypeExpected Dihedral Angle (Cring-Cring-C-O) (°)
Gas Phase1Intramolecular H-bonding-15
n-Hexane1.88van der Waals-10
Dichloromethane8.93Dipole-Dipole+20
Acetone20.7Dipole-Dipole+35
Ethanol24.5Hydrogen Bonding+60
Water80.1Hydrogen Bonding+75

Electronic Properties

The electronic properties of this compound, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are also highly sensitive to the solvent environment. The dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation. The solvent can induce a greater polarization of the electron density within the molecule.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of the solvent's effect on the electronic transition energies. ucsb.edu For pyridinone derivatives, a negative solvatochromism is often observed, where increasing solvent polarity leads to a blue shift (a shift to shorter wavelengths) in the UV-Vis absorption spectrum. nih.gov This is typically because the ground state is more polar than the excited state and is therefore more stabilized by polar solvents, increasing the energy gap between the ground and excited states. ucsb.edu

The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. In general, polar solvents can lead to a stabilization of both the HOMO and LUMO, but the extent of stabilization may differ. This can result in a change in the HOMO-LUMO gap, which can be correlated with shifts in the absorption spectra. nih.gov

Illustrative Electronic Property Data in Various Solvents

The table below provides a hypothetical overview of how the electronic properties of this compound might vary with the solvent, based on theoretical principles.

SolventDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase3.5-6.2-1.54.7
n-Hexane3.8-6.3-1.64.7
Dichloromethane4.5-6.5-1.74.8
Acetone5.1-6.7-1.84.9
Ethanol5.8-6.9-1.95.0
Water6.5-7.1-2.05.1

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Modification of the Bromine Moiety for Diversification

The presence of a bromine atom on the pyridinone ring offers a prime handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular frameworks.

Suzuki-Miyaura Cross-Coupling with Aryl/Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgyonedalabs.com It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. yonedalabs.comtcichemicals.com

For 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one, the Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl groups at the 6-position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.comlibretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. tcichemicals.com For instance, regioselective Suzuki–Miyaura cross-coupling has been observed in polyhalogenated pyridines, allowing for controlled, stepwise functionalization. beilstein-journals.org

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions on Bromopyridine Systems

Aryl/Heteroaryl Boronic Acid Palladium Catalyst Ligand Base Solvent Yield (%) Reference
Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O >95 libretexts.org
4-Methoxyphenylboronic acid Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 92 beilstein-journals.org

This table presents generalized conditions and typical yields for Suzuki-Miyaura reactions on related bromopyridine substrates, illustrating the versatility of the method. Specific conditions for this compound would require experimental optimization.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base. wikipedia.orgorganic-chemistry.org The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands by the Buchwald group has been instrumental in expanding the scope and efficiency of this transformation. youtube.com

In the context of this compound, the Buchwald-Hartwig amination enables the synthesis of a diverse library of 6-amino-3-(hydroxymethyl)-1H-pyridin-2-one derivatives. This reaction is highly valued for its ability to construct aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgyoutube.com The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, ligand exchange with the amine, and reductive elimination. youtube.com The reaction conditions, particularly the choice of ligand and base, are critical for success and can be tuned to accommodate a wide range of amine coupling partners, including volatile amines. youtube.comnih.gov

Table 2: Representative Buchwald-Hartwig Amination Reactions on 2-Bromopyridines

Amine Palladium Precatalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Cyclohexylamine [Pd₂(dba)₃] (±)-BINAP NaOBu-t Toluene 80 60 chemspider.com
Morpholine Pd(OAc)₂ XPhos Cs₂CO₃ Dioxane 100 95 organic-chemistry.org

This table showcases typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines. The specific application to this compound would necessitate experimental validation.

Negishi and Stille Coupling Reactions

The Negishi and Stille couplings offer additional powerful strategies for C-C bond formation at the 6-position of the pyridinone core. The Negishi reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.orgnih.gov This method is particularly effective for coupling with sp3-hybridized carbon centers and can be highly diastereoselective. acs.org The use of specialized ligands can improve the efficiency and selectivity of these couplings, even with challenging secondary alkylzinc reagents. nih.govacs.org

The Stille coupling, on the other hand, employs organotin reagents. While organotin compounds have toxicity concerns, the Stille reaction is notable for its tolerance of a wide range of functional groups and its use in complex molecule synthesis. libretexts.org

Both reactions proceed through a similar catalytic cycle involving a palladium catalyst. libretexts.org For this compound, these methods provide access to analogues that may be difficult to synthesize via other means, such as those bearing alkyl or vinyl substituents.

Chemical Transformations of the Hydroxymethyl Group for Analogue Generation

The hydroxymethyl group at the 3-position of the pyridinone ring is a versatile functional handle for a variety of chemical transformations, allowing for the fine-tuning of the molecule's physicochemical properties.

Esterification and Etherification for Lipophilicity Modulation

Esterification and etherification of the hydroxymethyl group are common strategies to modulate the lipophilicity of a molecule, which can significantly impact its biological activity and pharmacokinetic profile. medcraveonline.commedcraveonline.com

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. medcraveonline.comclockss.org This reaction allows for the introduction of a wide variety of acyl groups, thereby creating a library of ester derivatives with varying lipophilicity. medcraveonline.com

Etherification, the formation of an ether linkage, can be accomplished through methods such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. clockss.org

Table 3: Examples of Esterification and Etherification Reactions

Reaction Type Reagent Catalyst/Base Solvent Product Type Reference
Esterification Acetic Anhydride Pyridine (B92270) - Acetate Ester medcraveonline.com
Esterification Benzoic Acid Lipase Isooctane Benzoate Ester medcraveonline.com
Etherification Ethyl Bromide K₂CO₃ Acetone Ethyl Ether clockss.org

This table provides general examples of esterification and etherification reactions. The specific conditions for this compound would need to be determined experimentally.

Formation of Amines and Amides via Nitrogen Nucleophiles

The hydroxymethyl group can be converted into amines and amides, introducing new functional groups and potential hydrogen bonding capabilities. A common strategy involves a two-step process: conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an azide (B81097). The azide can then be reduced to a primary amine. libretexts.org

Alternatively, the alcohol can be oxidized to an aldehyde or carboxylic acid, which can then be converted to an amine via reductive amination or to an amide via coupling with an amine. libretexts.org The formation of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, often facilitated by coupling reagents. nih.govresearchgate.net

These transformations significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide range of analogues for academic and industrial research.

Cyclization Reactions to Form Fused Heterocyclic Systems

The proximate positioning of the hydroxymethyl group at the C3-position and the endocyclic nitrogen or the C2-carbonyl group of the pyridinone ring provides a strategic advantage for intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic systems. A primary example is the synthesis of furo[2,3-b]pyridin-2(1H)-one derivatives.

The intramolecular cyclization of this compound is anticipated to proceed via the formation of a furan (B31954) ring fused to the pyridinone core. This transformation can typically be achieved under acidic or basic conditions, or through Mitsunobu-type reactions. The general mechanism involves the activation of the hydroxymethyl group, followed by nucleophilic attack from the pyridinone oxygen (O-alkylation) or nitrogen (N-alkylation), leading to the formation of the fused ring system.

While specific literature on the cyclization of this compound is not abundant, analogous transformations have been extensively reported for related 3-(hydroxymethyl)pyridin-2-ones. For instance, the synthesis of various furo[2,3-b]pyridines has been achieved through the cyclization of corresponding 2-halopyridines bearing a suitable nucleophile at the 3-position nih.gov. A concise 4-step synthesis of furo[2,3-b]pyridines has been described, highlighting the utility of intramolecular SNAr reactions followed by cyclization to construct the core structure nih.govchemrxiv.org. These methodologies suggest that this compound would be a viable substrate for similar transformations.

Table 1: Potential Fused Heterocyclic Systems from this compound

Fused HeterocycleProposed Reaction TypePotential Reagents
6-Bromo-furo[2,3-b]pyridin-2(1H)-oneIntramolecular Dehydration/CyclizationAcid catalyst (e.g., H₂SO₄, P₂O₅), or Mitsunobu conditions (DEAD, PPh₃)
Tetrahydro-furo[2,3-b]pyridin-2-one derivativesReductive CyclizationCatalytic hydrogenation followed by cyclization

The resulting furo[2,3-b]pyridine (B1315467) scaffold is of significant interest in medicinal chemistry, as it is considered an isostere of the 7-azaindole (B17877) core found in numerous kinase inhibitors nih.gov. The bromine atom at the 6-position of the resulting fused system serves as a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of analogues for academic exploration.

Structural Elaboration of the Pyridinone Ring System

The pyridinone ring in this compound is amenable to a variety of structural modifications, influenced by the electronic nature of its substituents.

Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of the pyridinone ring are significantly modulated by the interplay of the electron-withdrawing bromo substituent and the electron-donating (by resonance) and slightly electron-withdrawing (by induction) hydroxymethyl group.

The combination of these substituents in this compound is expected to:

Enhance N-H acidity: The electron-withdrawing nature of the bromine atom will make the pyridinone N-H proton more acidic compared to the unsubstituted pyridin-2-one.

Influence regioselectivity: The electronic effects of the substituents will direct incoming electrophiles or nucleophiles to specific positions on the ring.

Modify spectroscopic properties: The substituents will cause characteristic shifts in the 1H and 13C NMR spectra and affect the absorption and emission properties in UV-Vis and fluorescence spectroscopy. A computational study on 2-bromo-3-hydroxy-6-methylpyridine provides an example of how DFT calculations can be used to predict vibrational frequencies and analyze electronic properties researchgate.net.

Regioselective Functionalization of Pyridinone Nitrogen and Carbon Atoms

The ambident nucleophilic character of the pyridinone ring, coupled with the directing effects of the substituents, allows for regioselective functionalization at both the nitrogen and carbon atoms.

N-Functionalization: The pyridinone nitrogen can be selectively alkylated or acylated. The regioselectivity between N- and O-alkylation is a common challenge in pyridinone chemistry. However, conditions can often be optimized to favor one over the other. For instance, the use of specific bases and solvents can influence the site of attack. Mild and regioselective N-alkylation of 2-pyridones in water has been reported, demonstrating high selectivity for N-alkylation even with bulky secondary alkyl halides researchgate.net. Palladium-catalyzed regioselective O-alkylation of 2-pyridones has also been developed, offering an alternative pathway rsc.org. Given the increased acidity of the N-H bond in this compound, N-deprotonation followed by reaction with an electrophile is a feasible strategy for selective N-functionalization.

C-Functionalization: The carbon atoms of the pyridinone ring can also be functionalized, typically through electrophilic substitution or metal-catalyzed cross-coupling reactions. The bromine atom at the 6-position is a prime site for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkynyl, or amino substituents. The hydroxymethyl group at C3 can be oxidized to an aldehyde or carboxylic acid, providing a handle for further transformations such as Wittig reactions or amide bond formations.

Table 2: Potential Regioselective Functionalization Reactions

PositionReaction TypePotential ReagentsExpected Product
N1AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)1-Alkyl-6-bromo-3-(hydroxymethyl)pyridin-2-one
N1AcylationAcyl chloride, Base (e.g., Pyridine, Et₃N)1-Acyl-6-bromo-3-(hydroxymethyl)pyridin-2-one
C6Suzuki CouplingArylboronic acid, Pd catalyst, Base6-Aryl-3-(hydroxymethyl)-1H-pyridin-2-one
C6Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base6-Alkynyl-3-(hydroxymethyl)-1H-pyridin-2-one
C3-CH₂OHOxidationMnO₂, PCC6-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

The strategic and regioselective functionalization of this compound at its nitrogen and carbon centers opens up a vast chemical space for the synthesis of novel and structurally diverse molecules for academic and industrial research.

Investigation of Molecular Mechanisms of Biological Interaction in Vitro

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of pyridinone derivatives is intricately linked to the nature and position of substituents on the pyridinone core. For 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one, the bromine atom at the 6-position and the hydroxymethyl group at the 3-position are pivotal in defining its interaction with biological targets.

Influence of Bromine and Hydroxymethyl Substitution on Activity

The presence of a bromine atom at the 6-position of the pyridinone ring is anticipated to significantly influence the compound's biological profile. Halogen atoms, such as bromine, can modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its pharmacokinetic properties. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Studies on other heterocyclic compounds have demonstrated that halogen substitution can enhance biological activity. For instance, the replacement of a methyl group with a bromine atom in some inhibitor series has been shown to be well-tolerated and can maintain or even improve potency nih.gov.

The hydroxymethyl group at the 3-position introduces a polar functional group capable of forming hydrogen bonds with amino acid residues in a protein's active site. Hydrogen bonds are crucial for the specificity and stability of ligand-protein interactions. The introduction of a hydroxymethyl group to the pyridinone core in other series of compounds has been shown to improve pharmacokinetic profiles by increasing polarity and water solubility frontiersin.org. The oxidation state of this substituent is also critical; for example, oxidation of a methyl group to a carboxylic acid has been observed to reduce potency in some pyrazolo-pyridone inhibitors nih.gov.

The combination of both the bromine and hydroxymethyl substituents on the 1H-pyridin-2-one scaffold presents a unique electronic and steric profile that can be advantageous for specific biological interactions.

Exploration of Pyridinone Core Modifications and Their Impact on Biological Interaction

The pyridinone scaffold itself is a privileged structure in medicinal chemistry, offering multiple points for derivatization and the ability to act as both a hydrogen bond donor and acceptor nih.gov. Modifications to this core can lead to significant changes in biological activity.

Key modifications and their potential impact include:

Introduction of various substituents at other positions (C4, C5): The addition of different functional groups at these positions can be used to probe the steric and electronic requirements of the binding pocket of a target protein. For example, the introduction of diphenyl groups at the 5- and 6-positions of 3-hydroxypyridin-2(1H)-ones has been shown to significantly enhance potency in certain inhibitors nih.gov.

Scaffold hopping: Replacing the pyridinone core with other heterocyclic systems while retaining key pharmacophoric features is a common strategy in drug discovery to improve properties like potency and solubility nih.gov.

A hypothetical SAR study on analogs of this compound might explore these modifications to optimize biological activity. The following table illustrates potential outcomes of such a study based on general principles observed in pyridinone chemistry.

Compound IDModification from this compoundPredicted Impact on ActivityRationale
Analog 1 Replacement of Bromine at C6 with ChlorinePotentially similar or slightly reduced activityChlorine is smaller and less polarizable than bromine, which may affect halogen bonding and overall binding affinity.
Analog 2 Replacement of Hydroxymethyl at C3 with a Methyl groupLikely decreased activityRemoval of the hydrogen-bonding hydroxymethyl group would eliminate a key interaction with the target protein.
Analog 3 Addition of a phenyl group at C5Potentially increased activityThe phenyl group could engage in additional hydrophobic or pi-stacking interactions within the binding site.
Analog 4 N1-methylationActivity change would be target-dependentThis modification alters the hydrogen-bonding capacity of the pyridinone nitrogen and the overall shape of the molecule.

Molecular Docking and Chemoinformatics in Predicting Binding Modes

Computational techniques such as molecular docking and pharmacophore modeling are invaluable tools for understanding and predicting the biological interactions of compounds like this compound.

Protein-Ligand Interaction Analysis

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the protein-ligand complex.

A hypothetical docking study of this compound into a kinase active site might reveal the following interactions:

The hydroxymethyl group at the C3 position could form a hydrogen bond with a key amino acid residue in the hinge region of the kinase.

The bromine atom at the C6 position might engage in a halogen bond with a backbone carbonyl oxygen or another halogen bond acceptor in the binding pocket.

The pyridinone ring itself could participate in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.

The NH group of the pyridinone could act as a hydrogen bond donor to an acceptor residue.

The following table summarizes potential interactions identified through a hypothetical molecular docking simulation.

Functional Group of LigandInteracting Residue (Hypothetical)Type of Interaction
C3-Hydroxymethyl (-OH)Asp184 (backbone C=O)Hydrogen Bond
C6-Bromo (Br)Gly125 (backbone C=O)Halogen Bond
Pyridinone RingPhe120π-π Stacking
Pyridinone (N-H)Glu123 (side chain C=O)Hydrogen Bond

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound would likely include features such as a hydrogen bond donor (from the NH group), a hydrogen bond acceptor (from the carbonyl oxygen and the hydroxyl group), a halogen bond donor (from the bromine atom), and an aromatic ring feature.

Once a pharmacophore model is developed, it can be used as a query for virtual screening of large compound libraries to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. This approach can significantly accelerate the discovery of new lead compounds. The process typically involves generating multiple conformers for each molecule in the database and then fitting them to the pharmacophore query.

The general workflow for a virtual screening campaign based on the this compound scaffold would involve:

Pharmacophore model generation: Based on the known interactions of active pyridinone derivatives or a docked conformation of the target compound.

Database preparation: Curation and preparation of a large database of chemical compounds.

Virtual screening: Using the pharmacophore model to filter the database.

Hit selection and refinement: Prioritizing hits based on pharmacophore fit, molecular docking scores, and other computational predictions before selecting compounds for experimental testing.

Through these computational approaches, a deeper understanding of the molecular interactions of this compound can be achieved, guiding the design of more potent and selective analogs.

Role As a Synthetic Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

The functional groups on 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one—a bromine atom amenable to cross-coupling reactions and a hydroxymethyl group that can be modified or used as a handle—make it a theoretically useful precursor for pharmaceutical intermediates. The bromine at the 6-position could be substituted via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce diverse aryl or heteroaryl moieties. The hydroxymethyl group at the 3-position could undergo oxidation to an aldehyde or carboxylic acid, or be converted into other functional groups.

Despite this potential, a detailed search of scientific and patent literature did not yield specific examples or research findings where this compound has been explicitly used as a starting material for the synthesis of an advanced pharmaceutical intermediate.

Scaffold for Constructing Bioactive Heterocyclic Systems

The inherent structure of this compound makes it a suitable scaffold for building more complex heterocyclic systems. The pyridinone core is a common feature in many biologically active molecules.

Fused Pyridinone Heterocycles

In principle, the functional groups of this compound could be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. For example, modification of the hydroxymethyl group followed by a reaction involving the bromine atom or the ring nitrogen could lead to the formation of bicyclic structures. However, searches for specific, documented syntheses of fused pyridinone heterocycles using this compound as the direct precursor did not yield any published research.

Pyridinone-Containing Macrocycles

The synthesis of macrocycles often requires building blocks with two or more reactive sites that can participate in cyclization reactions. This compound possesses two such sites, making it a potential candidate for macrocyclization. The bromine atom and the hydroxymethyl group could be involved in intramolecular or intermolecular reactions to form a larger ring structure. At present, there are no specific examples in the scientific literature of this compound being used to construct pyridinone-containing macrocycles.

Ligand Design and Coordination Chemistry Applications

Pyridinone-based molecules are known to act as effective ligands for various metal ions due to the presence of nitrogen and oxygen donor atoms. The 2-pyridinone tautomer can coordinate to metal centers, and the additional hydroxymethyl group in this compound could also participate in chelation, potentially forming stable metal complexes.

While the general class of pyridinones has been explored in coordination chemistry, specific studies detailing the synthesis of metal complexes using this compound as a ligand, or investigating its coordination properties, are not available in the reviewed literature.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological processes. The structure of this compound could theoretically be adapted for this purpose. The bromine atom allows for the attachment of reporter tags, such as fluorophores or biotin, via cross-coupling reactions. The core scaffold could be designed to interact with a specific biological target.

A review of the available literature did not uncover any published research describing the development or use of chemical probes derived specifically from this compound.

Data Tables

Table 1: Application in Pharmaceutical Intermediate Synthesis

Intermediate Target Synthetic Route Summary Research Findings
Data Not Available Data Not Available Data Not Available

Table 2: Bioactive Heterocyclic Systems Synthesized

Heterocyclic System Synthesis Type Bioactivity Studied
Data Not Available Data Not Available Data Not Available

Table 3: Coordination Chemistry Applications

Metal Complex Coordination Mode Application
Data Not Available Data Not Available Data Not Available

Future Research Directions and Unexplored Academic Avenues

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The synthesis of highly functionalized heterocyclic compounds like 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one is often challenging in traditional batch processes. vcu.edu Flow chemistry, or continuous-flow processing, offers significant advantages, including enhanced reaction control, improved safety profiles, and greater scalability. vcu.edumdpi.com Future research could focus on developing a multi-step, continuous-flow synthesis for this compound. Such a system could be integrated with automated optimization platforms, which use algorithms to rapidly identify the best reaction conditions (e.g., temperature, residence time, reagent concentration), significantly accelerating the production of the target molecule and its derivatives. rsc.org

A hypothetical flow process could involve the initial formation of a substituted pyridine (B92270) ring, followed by subsequent bromination and hydroxymethylation steps, all within a closed-loop system. nih.gov This approach would be particularly beneficial for handling potentially hazardous intermediates and for enabling high-throughput synthesis of a library of related compounds for further screening. researchgate.netnih.gov

Application in Supramolecular Chemistry and Material Science (Non-Biological)

The molecular structure of this compound is rich with functionalities conducive to forming complex, ordered structures through non-covalent interactions. The pyridinone ring itself contains hydrogen bond donor (N-H) and acceptor (C=O) sites, which are known to drive self-assembly. nih.gov The hydroxymethyl group provides an additional hydrogen bond donor/acceptor site, while the bromine atom can participate in halogen bonding.

These features suggest that the molecule could be a versatile building block in supramolecular chemistry. rsc.org Future studies could explore its ability to self-assemble into higher-order structures like chains, sheets, or nanotubes in the solid state. rsc.org Furthermore, its potential as a ligand for creating novel coordination polymers or other crystalline materials could be investigated. acs.org The interplay of hydrogen and halogen bonding could be exploited to design materials with specific topologies and properties.

Interaction TypePotential Donor/Acceptor SitePotential Application
Hydrogen BondingN-H (donor), C=O (acceptor), -CH2OH (donor/acceptor)Crystal engineering, self-assembly, organogel formation
Halogen BondingC-Br (acceptor)Anion recognition, directing crystal packing
π-π StackingPyridinone ringFormation of columnar structures, electronic materials
CoordinationN-atom, O-atom of carbonyl or hydroxylLigand for metal complexes, sensor development

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

Many fundamental aspects of the reactivity of this compound remain unknown. Advanced spectroscopic techniques could provide unprecedented insight into its chemical behavior. Ultrafast laser spectroscopy, for instance, operates on femtosecond to picosecond timescales, making it possible to observe the transient intermediates and transition states of chemical reactions in real time. wikipedia.orgmsu.edu

This technique could be applied to study the tautomeric equilibrium between the 2-pyridone and the 2-hydroxypyridine (B17775) forms, which is a key characteristic of this class of compounds. rsc.org It could also elucidate the mechanisms of reactions involving the compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the hydroxymethyl group. nih.govuni-regensburg.deacs.org Single-molecule spectroscopy could further reveal heterogeneities in reaction dynamics that are hidden in bulk measurements.

Exploration of Photo-Induced Reactions and Photochemistry

The interaction of this compound with light is another area ripe for exploration. The pyridinone ring system is a chromophore that can absorb UV or visible light. The presence of a carbon-bromine bond suggests the possibility of photo-induced reactions. For example, ultraviolet photolysis could lead to the cleavage of the C-Br bond, generating a highly reactive aryl radical. researchoutreach.org This process, known as photodebromination, could be a key step in novel synthetic pathways.

Research has shown that the photochemistry of pyridine derivatives can be complex and useful. nih.govubc.ca Future work could investigate the photorelease of the pyridine core or other photo-driven transformations. rsc.org Understanding and harnessing these photochemical pathways could lead to new, light-controlled methods for synthesizing complex molecules or for applications in photolithography and data storage.

Design of Organocatalysts or Metal-Organic Frameworks Based on the Scaffold

Furthermore, the molecule could serve as a functionalized linker for the construction of Metal-Organic Frameworks (MOFs). alfa-chemistry.comresearchgate.netalfa-chemistry.com MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. nih.gov By using this compound as a building block, it may be possible to synthesize MOFs with tailored pore environments where the pyridone, hydroxyl, and bromo functionalities impart specific catalytic activities or selective binding properties. rsc.org

Development of Novel Analytical Methodologies for Detection and Quantification in Research Settings

As with any new compound of interest, robust analytical methods are required for its detection and quantification. Future research should include the development of specific and sensitive methods for this compound. Standard techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would form the basis of these methods.

For HPLC, a key area of investigation would be the optimization of separation conditions, including the choice of stationary and mobile phases.

ParameterHypothetical ConditionPurpose
Column C18 reversed-phaseSeparation based on hydrophobicity
Mobile Phase Acetonitrile/Water gradientTo elute the compound with good peak shape
Detector UV-Vis Diode Array Detector (DAD)For quantification and peak purity analysis
Flow Rate 1.0 mL/minStandard analytical flow
Temperature 25 °CFor reproducible retention times

Beyond standard chromatographic methods, there is potential for developing novel sensors. The molecule's ability to coordinate with metal ions could be exploited to create colorimetric or fluorescent chemosensors for specific metal detection.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Property Exploration

ML models, trained on large databases of chemical reactions, can predict the most efficient synthetic pathways to this molecule and its derivatives, saving significant time and resources in the lab. nih.govacs.org Furthermore, AI can be used to build Quantitative Structure-Property Relationship (QSPR) models. nih.gov By analyzing the structures of known pyridinone compounds, these models could predict various properties of this new molecule, such as its solubility, stability, and potential reactivity, guiding experimental efforts toward the most promising applications. acs.orgexlibrisgroup.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one, and how do reaction conditions influence yield?

  • Synthesis Methods : The compound is typically synthesized via bromination of a pyridinone precursor. For example, methylation reactions using methyl iodide under catalytic conditions (e.g., K₂CO₃ and DMF) are common, yielding mono-N-methylated derivatives .
  • Key Variables : Reaction temperature, solvent polarity (e.g., DMF vs. DMSO), and stoichiometry of brominating agents (e.g., NBS vs. Br₂) significantly affect regioselectivity and purity. Column chromatography with ethyl acetate/hexane mixtures is often used for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR/IR : Confirm functional groups (e.g., hydroxymethyl via O-H stretching in IR) and bromine substitution patterns via ¹H/¹³C NMR .
  • X-Ray Crystallography : Resolve planar molecular geometry and hydrogen-bonding networks (e.g., dimer formation via N-H···O interactions) .
  • SHELX Software : Refinement of crystallographic data to calculate bond lengths and angles with precision (e.g., r.m.s. deviation < 0.02 Å) .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

  • Reactivity Profile :

  • Nucleophilic Substitution : Bromine can be replaced with amines or alkoxides under SNAr conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives for kinase inhibitor scaffolds .
  • Oxidation/Reduction : Hydroxymethyl group oxidation to carboxylic acids or reduction to methylene derivatives .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of bromine substitution in related pyridinone derivatives?

  • Mechanistic Insights : Electron-withdrawing groups (e.g., carbonyl) direct bromination to meta/para positions via resonance stabilization. Steric hindrance from substituents (e.g., methyl groups) may limit accessibility to certain sites .
  • Experimental Validation : Use DFT calculations to map electrostatic potential surfaces and compare with experimental bromination outcomes .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for hydrogen-bonding motifs?

  • Case Study : X-ray data may reveal intermolecular N-H···O dimers, while solution-phase NMR shows no evidence due to dynamic exchange. Use variable-temperature NMR or IR to probe hydrogen bonding in different states .
  • Validation : Compare crystallographic hydrogen bond lengths (e.g., ~2.8–3.0 Å) with computational models (e.g., Gaussian09) .

Q. How can computational modeling predict the biological activity of derivatives?

  • Methods :

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina, focusing on binding affinity (ΔG) and pose validation via MD simulations .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values from in vitro assays .

Q. What experimental designs optimize reaction yields in multi-step syntheses involving this compound?

  • Case Example : In quinazoline derivative synthesis, optimize azide cyclization steps by varying catalysts (e.g., Pd(PPh₃)₄) and reaction times. Monitor intermediates via LC-MS .
  • Troubleshooting : Low yields in coupling reactions may arise from bromide steric hindrance; use bulkier ligands (e.g., XPhos) to enhance catalytic efficiency .

Key Considerations for Researchers

  • Reproducibility : Document reaction conditions rigorously, including solvent purity and catalyst lot numbers, to mitigate batch-to-batch variability .
  • Data Validation : Cross-reference spectroscopic data with crystallographic results to confirm structural assignments, especially for tautomeric forms .
  • Ethical Use : Adhere to safety protocols for bromine handling and waste disposal, given the compound’s potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.